molecular formula C7H6BrClO2S B1290729 4-Bromo-2-chloro-1-methanesulfonylbenzene CAS No. 648905-09-3

4-Bromo-2-chloro-1-methanesulfonylbenzene

Cat. No. B1290729
CAS RN: 648905-09-3
M. Wt: 269.54 g/mol
InChI Key: QOIHZAYTOAGCNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-1-methanesulfonylbenzene can be achieved from 1-Bromo-3-chloro-4-(methylthio)benzene .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-1-methanesulfonylbenzene is represented by the SMILES string ClC1=C(OC)C=CC(Br)=C1 . The InChI key for this compound is FPIQNBOUYZLESW-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Bromo-2-chloro-1-methanesulfonylbenzene is a highly reactive electrophile that readily undergoes nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm^3, a boiling point of 379.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 52.7±0.4 cm^3, a polar surface area of 43 Å^2, a polarizability of 20.9±0.5 10^-24 cm^3, a surface tension of 44.5±3.0 dyne/cm, and a molar volume of 159.3±3.0 cm^3 .

Scientific Research Applications

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the following precautionary statements: P264 - P270 - P301 + P312 - P501 .

properties

IUPAC Name

4-bromo-2-chloro-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIHZAYTOAGCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630555
Record name 4-Bromo-2-chloro-1-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-methanesulfonylbenzene

CAS RN

648905-09-3
Record name 4-Bromo-2-chloro-1-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 4-bromo-2-chloro-1-methylsulfanyl-benzene (4.8 g, 20 mmol) and mCPBA (20 g, 80 mmol) in dichloromethane (100 mL). Stir for 2 hours. Dilute with dichloromethane (300 mL) and water (100 mL). Separate the organic layer and wash with aqueous saturated NaHCO3 (2×100 mL) and brine (100 mL). Dry with MgSO4, filter and concentrate in vacuo. Wash the solid with ether (2×10 mL) and dichloromethane (10 mL) to give 1.7 g of the title compound (31%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
31%

Synthesis routes and methods II

Procedure details

Hydrazine monohydrate (1.51 mL, 48 mmol) was added to a cooled 0° C. solution of 4-bromo-2-chlorobenzenesulfonyl chloride (5 g, 17.2 mmol) dissolved in THF (50 mL). The reaction was stirred at room temperature for 2 hours and then the solvent was removed in vacuo to give a white solid. The solid was dissolved in EtOH (100 mL) and treated with sodium acetate (6.56 g, 80 mmol) followed by methyl iodide (4.9 mL, 79 mmol). The reaction mixture was refluxed for 18 hours. The solvent was removed in vacuo to give a residue that was partitioned between 1 N HCl and EtOAc. The organic layer was dried over MgSO4 and concentrated. The crude mixture was purified by flash column chromatography to give the product (1.5 g, 32%). 1H NMR (300 MHz, CDCl3): δ 3.26 (s, 3 H), 7.63 (dd, J=8.5, 1.9 Hz, 2 H), 7.74 (d, J=1.9 Hz, 1 H), 8.02 (d, J=8.5 Hz, 1 H).
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
32%

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